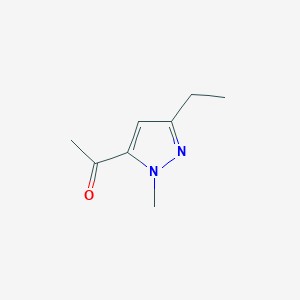

1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(5-ethyl-2-methylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C8H12N2O/c1-4-7-5-8(6(2)11)10(3)9-7/h5H,4H2,1-3H3 |

InChI Key |

DPMYXWFNPREPEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Method Overview:

One of the most straightforward and widely adopted approaches involves the acylation of 3-ethyl-1-methylpyrazole with acyl chlorides, such as acetyl chloride, or acetic anhydride. This reaction is typically conducted in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack and to neutralize the generated HCl or acetic acid.

Reaction Conditions:

- Reagents: 3-ethyl-1-methylpyrazole, acetyl chloride or acetic anhydride

- Base: Triethylamine

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Temperature: Usually maintained at 0–25°C

- Reaction Time: 2–4 hours with stirring

Reaction Scheme:

3-Ethyl-1-methylpyrazole + Acetyl chloride → 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one + HCl

Purification:

Post-reaction, the crude product can be purified via recrystallization from ethanol or column chromatography, ensuring high purity and yield.

Research Data:

This method is supported by literature indicating high yields (typically >80%) and selectivity, with reaction optimization focusing on temperature control to prevent side reactions.

Reaction of 3-Ethyl-1-methylpyrazole with Acetic Anhydride in the Presence of a Base

Method Overview:

This route employs acetic anhydride as the acylating agent, which reacts with 3-ethyl-1-methylpyrazole in the presence of a base such as triethylamine or pyridine, acting as both solvent and catalyst.

Reaction Conditions:

- Reagents: 3-ethyl-1-methylpyrazole, acetic anhydride

- Base: Triethylamine or pyridine

- Temperature: 0–25°C

- Reaction Time: 2–3 hours

Reaction Scheme:

3-Ethyl-1-methylpyrazole + Acetic anhydride → this compound + Acetic acid

Purification:

The product is isolated by aqueous workup and purified through recrystallization or chromatography. Yields are generally high, around 75–85%.

Use of Dimethyl Carbonate for Methylation and Acylation

Method Overview:

Recent advances have explored the use of dimethyl carbonate as a methylating and acylating reagent, offering a more environmentally benign route. Under basic conditions, dimethyl carbonate reacts with pyrazoles to introduce methyl and acyl groups efficiently.

Reaction Conditions:

- Reagents: 3-ethyl-1-methylpyrazole, dimethyl carbonate

- Base: Sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF)

- Temperature: 110°C

- Reaction Time: 4 hours

Experimental Data:

- Yield: Ranges from 79% to 90%, depending on the molar ratios and reaction parameters.

- Reaction Scheme:

3-Ethyl-1-methylpyrazole + Dimethyl carbonate + NaH → this compound

Notes:

This method is advantageous for its high yield and mild conditions, with the added benefit of producing minimal by-products.

Alternative Synthetic Routes via Pyrazole Carboxylates

Method Overview:

Another approach involves the synthesis of pyrazole derivatives such as ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, followed by hydrolysis or decarboxylation to obtain the target compound.

Key Steps:

- Preparation of Pyrazole Carboxylates: Via reaction of pyrazole with ethyl chloroformate or dimethyl carbonate.

- Hydrolysis/Decarboxylation: Under controlled conditions, to yield the corresponding ketone.

Data Summary:

| Method | Yield (%) | Reaction Time | Key Reagents | Notes |

|---|---|---|---|---|

| Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate with NaH + dimethyl carbonate | 79–90 | 4 hours | NaH, dimethyl carbonate | Environmentally friendly, high yield |

Summary of Data Tables

| Preparation Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Acylation with Acetyl Chloride | Acetyl chloride, triethylamine | Dichloromethane | 0–25°C | 2–4 hrs | >80 | High yield, straightforward |

| Acylation with Acetic Anhydride | Acetic anhydride, pyridine | Pyridine | 0–25°C | 2–3 hrs | 75–85 | Mild conditions, high efficiency |

| Dimethyl Carbonate Route | Dimethyl carbonate, NaH | DMF | 110°C | 4 hrs | 79–90 | Environmentally friendly, high yield |

| Pyrazole Carboxylates | Ethyl chloroformate, NaH | Various | 25–110°C | 4 hrs | 79–90 | Versatile, scalable |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It has been tested in models of inflammation, where it demonstrated a reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .

Analgesic Properties

Preliminary research suggests that this compound may also exhibit analgesic effects. Its mechanism of action appears to involve modulation of pain pathways, making it a candidate for further investigation as a pain relief agent .

Agrochemicals

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. Field studies have indicated that formulations containing this compound can effectively reduce pest populations while being minimally toxic to beneficial insects .

Herbicide Development

Research into the herbicidal properties of this compound has revealed its potential to inhibit the growth of specific weed species. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies have shown that it can improve thermal stability and mechanical strength of polymers, making it useful in developing advanced materials for industrial applications .

Nanocomposite Development

This compound has also been investigated for use in nanocomposites, where it serves as a stabilizing agent for nanoparticles. The resulting materials exhibit enhanced electrical and thermal conductivity, which is beneficial for electronic and energy applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects[7][7].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and differences:

Structural and Functional Differences

Electron-withdrawing groups like methanesulfonyl (in ) enhance electrophilic character, while phenyl groups (e.g., ) contribute to π-π stacking in crystal structures.

Physicochemical Properties :

- Melting Points : Compounds with rigid substituents (e.g., methanesulfonyl in ) exhibit higher melting points (265–266°C) compared to alkyl-substituted analogs.

- Lipophilicity : The ethyl group in the target compound likely increases logP compared to methyl analogs, influencing membrane permeability in biological systems.

Biological Activity: Antimicrobial Activity: The methanesulfonyl-phenyl derivative () shows notable antimicrobial properties, attributed to its electron-deficient aromatic system. Antitumor Potential: Chlorophenyl-substituted analogs (e.g., ) demonstrate antitumor activity, suggesting halogenation enhances target binding.

Safety Profiles :

- Ethyl-substituted analogs (e.g., CAS 1263215-03-7 ) carry warnings for skin/eye irritation (H315/H319), while phenyl-substituted derivatives lack comprehensive safety data .

Biological Activity

1-(3-Ethyl-1-methyl-1H-pyrazol-5-YL)ethan-1-one, with the CAS number 1537289-13-6, is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antifungal properties, enzyme inhibition capabilities, and potential therapeutic applications.

The molecular formula of this compound is , and it has a molecular weight of approximately 152.19 g/mol. The compound contains a pyrazole ring, which is known for its pharmacological significance.

Antifungal Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various fungal strains. In a study evaluating hybrid pyrazole-tetrazole compounds, antifungal activity was noted against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Hybrid Pyrazole-Tetrazole | Aspergillus niger | 14 |

| Hybrid Pyrazole-Tetrazole | Penicillium digitatum | 16 |

Enzyme Inhibition

The alpha-amylase inhibition activity of pyrazole derivatives has also been extensively studied. For example, compounds related to this compound showed IC50 values significantly lower than that of acarbose (a known alpha-amylase inhibitor), indicating potent enzyme inhibition capabilities .

| Compound | IC50 (mg/mL) | Comparison to Acarbose |

|---|---|---|

| Pyrazole Derivative | Better | |

| Acarbose | Reference |

Case Studies

In a notable case study involving the synthesis and evaluation of pyrazole derivatives for their biological activities, researchers reported that modifications on the pyrazole ring can enhance antifungal and enzyme inhibitory effects. The presence of specific substituents on the pyrazole structure was found to correlate with increased biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.